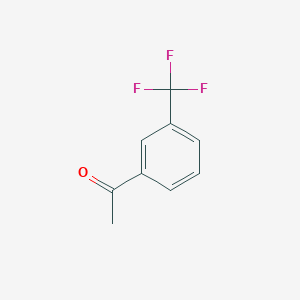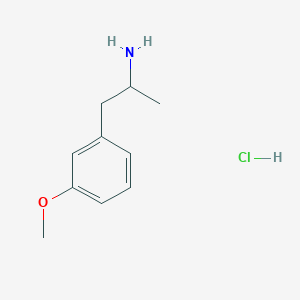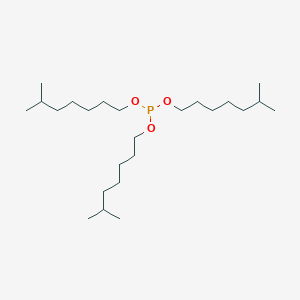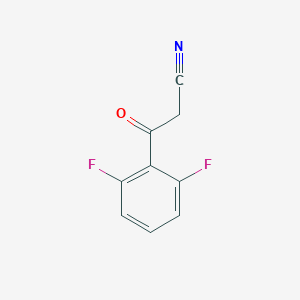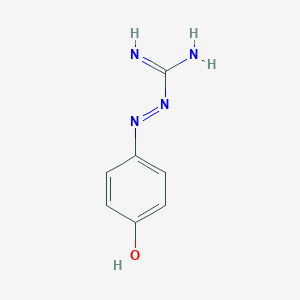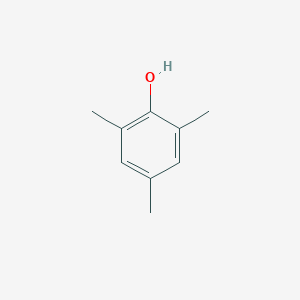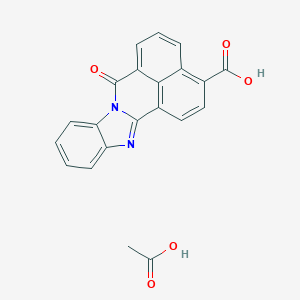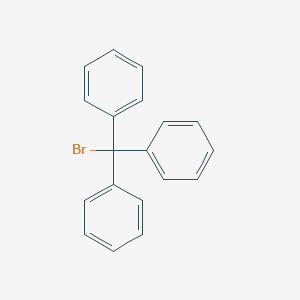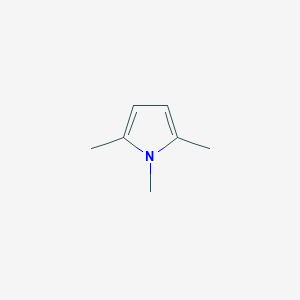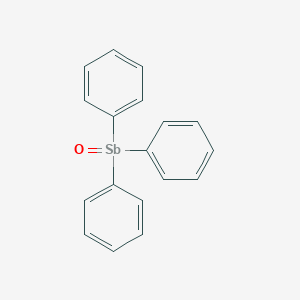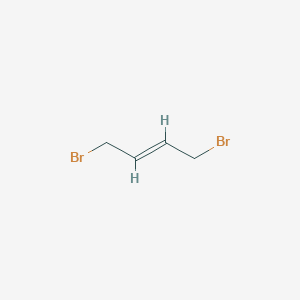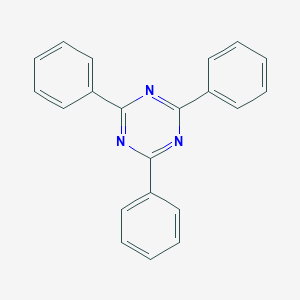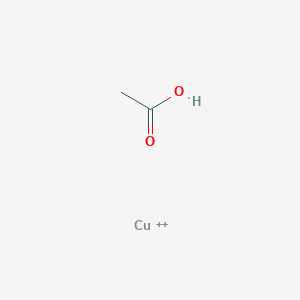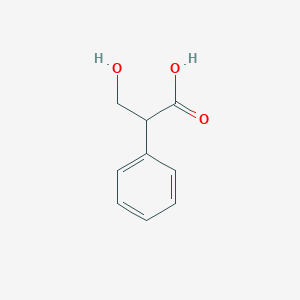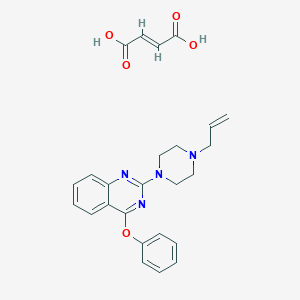
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate (APQF) is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APQF is a quinazoline derivative that possesses unique pharmacological properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemische Und Physiologische Effekte
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate is its broad-spectrum activity against various diseases. However, its low solubility and poor bioavailability limit its use in in vivo studies. Moreover, the lack of information about its toxicity and pharmacokinetics also poses a challenge for its development as a drug.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate. One area of research is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another direction is the investigation of its toxicity and pharmacokinetics in animal models. Moreover, the identification of its molecular targets and the elucidation of its mechanism of action will facilitate the development of new drugs based on 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate. Finally, the combination of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate involves a multi-step process that starts with the reaction of piperazine with allyl bromide to form 4-allyl-1-piperazine. This intermediate is then reacted with 4-bromo-2-fluoroaniline to form 2-(4-allyl-1-piperazinyl)-4-bromoquinazoline. The final step involves the reaction of 2-(4-allyl-1-piperazinyl)-4-bromoquinazoline with sodium phenoxyacetate to form 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate.
Wissenschaftliche Forschungsanwendungen
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
129112-70-5 |
|---|---|
Produktname |
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate |
Molekularformel |
C25H26N4O5 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-phenoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C21H22N4O.C4H4O4/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h2-11H,1,12-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
LWGOPIGRFQXHCB-WLHGVMLRSA-N |
Isomerische SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Synonyme |
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



